N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-27(21,22)20-8-2-3-13-4-5-14(11-16(13)20)19-28(23,24)15-6-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,19H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRGOMBDPMCECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group:
Formation of the Benzo[d][1,4]dioxine Ring: The benzo[d][1,4]dioxine ring is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Coupling of the Two Fragments: The final step involves coupling the tetrahydroquinoline and benzo[d][1,4]dioxine fragments through a sulfonamide bond formation, typically using reagents like sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Pathway Modulation: The compound can modulate various biochemical pathways by interacting with key proteins and enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations
The target compound’s methanesulfonyl group may enhance these effects due to increased electron-withdrawing properties. Fluorinated analogs (e.g., 4-fluorobenzenesulfonamide) show conformational instability in the 1,4-benzodioxine ring, which may influence binding dynamics .
Dual sulfonamide derivatives (e.g., ) exhibit higher molecular weights and possible dual-target engagement, whereas the target compound’s single sulfonamide group may favor specificity .
Therapeutic Applications :
- While benzodioxine sulfonamides are primarily explored for inflammation and infection, analogs like the Doxazosin intermediate highlight their versatility in cardiovascular therapeutics .
Research Findings and Data
Antibacterial and Anti-Inflammatory Activity
- Compound 3 (4-methylbenzenesulfonamide) demonstrated moderate antibacterial activity (MIC: 12.5–25 µg/mL) against Gram-positive bacteria and lipoxygenase inhibition (IC₅₀: 18.2 µM vs. Baicalein’s 22.4 µM) .
- Inference for Target Compound : The methanesulfonyl group may improve membrane penetration or enzyme binding compared to bulkier aryl sulfonamides.
Structural and Conformational Analysis
- The crystal structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide reveals a gauche conformation (C–S–N–C torsion angle: −65.6°) and a dihedral angle of 50.26° between aromatic rings . These features may influence the target compound’s binding to hydrophobic enzyme pockets.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that combines a tetrahydroquinoline core with a benzodioxine and sulfonamide functionalities. This structure suggests potential pharmacological properties that merit investigation into its biological activity. The compound's unique combination of functional groups may enhance its reactivity and solubility, making it a candidate for various therapeutic applications.
The chemical formula of this compound is C₁₉H₂₂N₂O₅S. Its molecular weight is approximately 390.45 g/mol. The presence of the methanesulfonyl group is significant as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₂N₂O₅S |
| Molecular Weight | 390.45 g/mol |
| IUPAC Name | This compound |
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis.
- Antitumor Activity : Similar tetrahydroquinoline derivatives have shown promise in cancer treatment. Their ability to inhibit key enzymes involved in tumor metabolism could position this compound as a potential anticancer agent.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors in biological systems. For instance:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways. Studies have shown that sulfonamides can inhibit dihydropteroate synthase and other related enzymes.
Study 1: Antibacterial Activity
A study examined the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine exhibited moderate to strong antibacterial activity.
Study 2: Anticancer Properties
In vitro tests on tetrahydroquinoline derivatives demonstrated their potential to induce apoptosis in cancer cell lines. The IC50 values for several derivatives were significantly lower than those of standard chemotherapeutics like Doxorubicin.
| Compound | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| N-(methanesulfonyl...) | 12 | 37.5 |
| Other Derivative A | 10 | 37.5 |
| Other Derivative B | 15 | 37.5 |
Q & A
Q. What are the optimal synthetic conditions and reagent choices for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. For example, reacting a tetrahydroquinoline precursor with methanesulfonyl chloride in the presence of a base like triethylamine (TEA) or sodium hydroxide. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance solubility. Reaction conditions (e.g., reflux, inert atmosphere) and stoichiometric ratios (1:1.2 molar excess of sulfonylating agent) are critical for yields >75% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C-NMR to confirm regiochemistry of sulfonamide groups and FTIR for sulfonyl (S=O) stretching bands (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity. For crystallinity, X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) to determine partition coefficients (logP). Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–80% RH) over 14 days, analyzed via HPLC, identify degradation products .
Q. What standard assays evaluate its enzyme inhibition potential?
- Methodological Answer : Enzyme kinetics assays (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., carbonic anhydrase or lipoxygenase) measure IC₅₀ values. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) for real-time activity monitoring. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and computational models be resolved?
- Methodological Answer : Compare X-ray crystallography data (e.g., bond lengths, dihedral angles) with density functional theory (DFT) -optimized structures (B3LYP/6-31G* basis set). Discrepancies in sulfonamide torsional angles may indicate dynamic effects in solution, validated by molecular dynamics simulations (100 ns trajectories) .
Q. What strategies optimize bioactivity through substituent modifications on the tetrahydroquinoline core?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl, aryl, halogens) at the 1- and 7-positions. Assess changes in inhibitory potency (e.g., IC₅₀ shifts >10-fold) and selectivity via kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. How do solvent polarity and reaction kinetics influence regioselectivity during sulfonylation?
- Methodological Answer : Monitor reaction progress via in situ FTIR to track sulfonyl chloride consumption. Polar aprotic solvents (e.g., DMF) favor N-sulfonylation over O-sulfonylation due to enhanced nucleophilicity. Eyring plots derived from variable-temperature NMR (25–60°C) quantify activation entropy/enthalpy .
Q. What computational approaches predict binding modes to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB: 3LN1). Validate poses with MM-GBSA binding free energy calculations . Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Arg513, hydrophobic contacts with Val349) .
Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to correlate cytotoxicity (CC₅₀ from MTT assays) with cell line-specific expression profiles (e.g., ABC transporters via RNA-seq). Synergistic studies with inhibitors like verapamil assess efflux pump involvement .
Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?
- Methodological Answer :
Employ LC-MS/MS to identify byproducts (e.g., dimerization or oxidation derivatives). Reaction calorimetry detects exothermic events indicative of side reactions. Optimize mixing efficiency (e.g., Reynolds number >3000) and temperature gradients to suppress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
